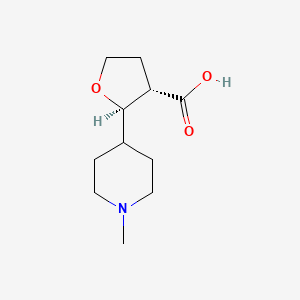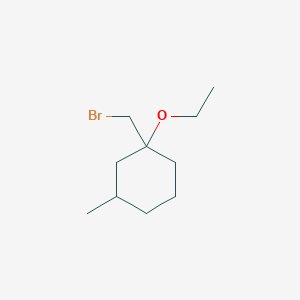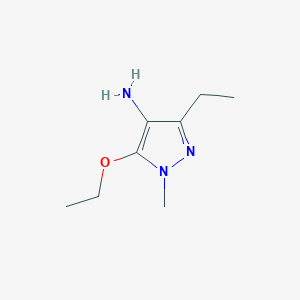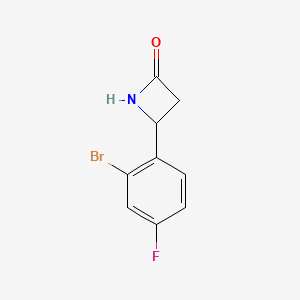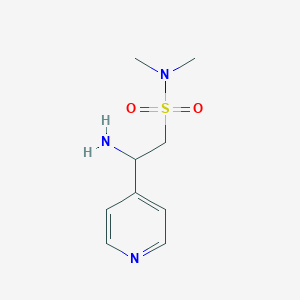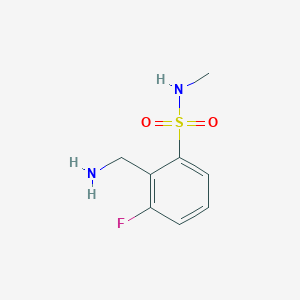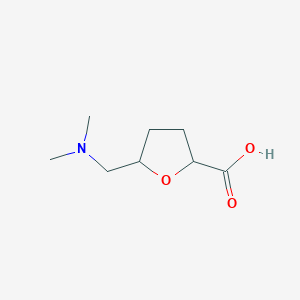
5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of a tetrahydrofuran ring, a carboxylic acid group, and a dimethylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid typically involves the following steps:
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of the corresponding alcohol or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of Dimethylamino Methyl Group: The dimethylamino methyl group can be introduced through a nucleophilic substitution reaction using dimethylamine and formaldehyde under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, formaldehyde, various nucleophiles.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Lacks the dimethylamino methyl group.
5-Hydroxymethylfurfural: Contains a furan ring instead of a tetrahydrofuran ring.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and a furan ring.
Uniqueness
5-((Dimethylamino)methyl)tetrahydrofuran-2-carboxylic acid is unique due to the presence of both a dimethylamino methyl group and a tetrahydrofuran ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-9(2)5-6-3-4-7(12-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
QHEPHCWTYRTHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


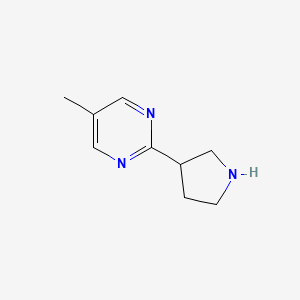
![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)
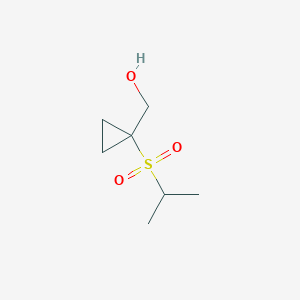
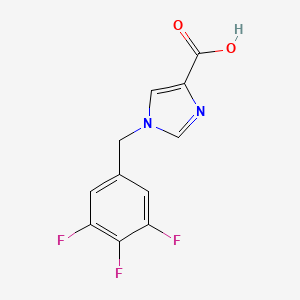
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
